2-Hexadecanol

Vue d'ensemble

Description

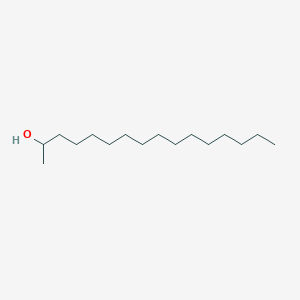

2-Hexadecanol is a branched alcohol and one of the constituents of the essential oil, extracted from the roots of Adiantum flabellulatum . It is a long-chain glass-forming monohydroxy alcohol . It appears as a colorless oily liquid with a mild sweet odor .

Synthesis Analysis

2-Hexadecanol can be synthesized through various methods. One such method involves the reaction of [carbonylchlorohydrido {bis [2- (diphenylphosphinomethyl)ethyl]amino}ethylamino] ruthenium (II) with potassium tert-butylate and hydrogen in toluene at 100 degrees Celsius under 37503.8 Torr for 24 hours .

Molecular Structure Analysis

2-Hexadecanol is a secondary fatty alcohol that is hexadecane substituted by a hydroxy group at position 2 . Its molecular formula is C16H34O . The structure and 2D phase behavior of hexadecanol isomers adsorbed to the air/water interface have been studied using surface tension methods and vibrational sum frequency spectroscopy .

Physical And Chemical Properties Analysis

2-Hexadecanol has a molecular weight of 242.44 g/mol . It has a XLogP3 of 7.2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . It has a rotatable bond count of 13 . Its exact mass and monoisotopic mass are 242.260965704 g/mol . Its topological polar surface area is 20.2 Ų . It has a heavy atom count of 17 . It appears as a beige crystalline substance . Its melting point is between 43 - 46 °C .

Relevant Papers

Relevant papers on 2-Hexadecanol include studies on its structure and organization when adsorbed to the air/water interface , and its presence in the essential oil extracted from the roots of Adiantum flabellulatum .

Applications De Recherche Scientifique

Reduction of Water Evaporation

2-Hexadecanol has been used in the reduction of water evaporation from dam reservoirs . In a study, it was found that water surfaces coated with 2-Hexadecanol reduced evaporation by 29% in experimental conditions, and 23% in environmental conditions . This application is particularly useful in areas where water scarcity is a major issue.

Hydrophobic Coating

2-Hexadecanol can be used to create hydrophobic coatings . In the same study mentioned above, 2-Hexadecanol was used to create a hydrophobic coating for silver-doped titanium dioxide nanoparticles . The hydrophobic nature of the coating led to a reduction in water evaporation.

Antibacterial Properties

The study also found that the hydrophobic silver-doped titanium dioxide nanoparticles coated with 2-Hexadecanol had antibacterial properties . This could potentially improve the quality of water stored in reservoirs and reduce water pollution.

Photocatalytic Activities

In addition to its antibacterial properties, the hydrophobic silver-doped titanium dioxide nanoparticles coated with 2-Hexadecanol also exhibited photocatalytic activities . This means that they can absorb light and use this energy to drive chemical reactions.

Evaporation Suppression

Another study found that 2-Hexadecanol can be used in evaporation suppression from water surfaces . The study used an emulsion of 2-Hexadecanol and Brij-35 (a nonionic surfactant) to reduce evaporation from a water surface.

Thermophysical Properties

2-Hexadecanol is also studied for its thermophysical properties . These properties are important in various fields such as chemical engineering and materials science.

Propriétés

IUPAC Name |

hexadecan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16-17H,3-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDRFBGMOWJEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80871235 | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hexadecanol | |

CAS RN |

14852-31-4 | |

| Record name | 2-Hexadecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14852-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014852314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexadecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87605 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hexadecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80871235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexadecan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.364 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: 2-Hexadecanol is a fatty alcohol with the molecular formula C16H34O. Its structure consists of a 16-carbon chain with a hydroxyl group (-OH) attached to the second carbon atom.

A: 2-Hexadecanol has a molecular weight of 242.45 g/mol. While specific spectroscopic data isn't extensively detailed within the provided research, vibrational sum frequency spectroscopy (VSFS) reveals information about its molecular structure and orientation within monolayer films. [] This technique highlights how the position of the hydroxyl group influences the molecule's conformation and packing behavior at the air/water interface. [, ]

A: The position of the hydroxyl group on the second carbon of 2-Hexadecanol plays a crucial role in its packing behavior. Research indicates that at its equilibrium spreading pressure, 2-Hexadecanol forms a tightly packed monolayer with a molecular area of 21.5 Ų/molecule. [] This suggests that the molecule primarily adopts an all-trans conformation, with the methyl group at the first carbon submerged in the water subphase. [] This conformation leads to a high degree of order within the film. [] In contrast, isomers like 3-Hexadecanol and 4-Hexadecanol form more loosely packed, expanded monolayers due to less restricted orientations of their methyl groups. []

A: Grazing incidence X-ray diffraction (GID) studies have shown that some fatty alcohols, including 2-Hexadecanol, can exhibit disordered packing within their monolayers. [] This disorder is characterized by a distribution of alkyl chain tilt azimuths, resulting in a characteristic arc-shaped diffraction pattern. [] This phenomenon is attributed to a mismatch between the packing preferences of the alkyl chains and the head groups. [] Essentially, if the effective size of the headgroup perpendicular to the alkyl chain tilt direction exceeds a critical value, a disordered packing arrangement arises. [] This understanding helps explain the behavior of different fatty alcohols and their mixtures in monolayer formations.

A: Gas chromatography-mass spectrometry (GC-MS) is a primary technique used for identifying and quantifying 2-Hexadecanol in various sample types. [, , , , ] This method separates compounds based on their volatility and provides information about their mass-to-charge ratio, enabling identification and quantification. [, , , , ] Additionally, vibrational sum frequency spectroscopy (VSFS) provides insights into the molecular structure and orientation of 2-Hexadecanol within monolayer films. []

A: Yes, 2-Hexadecanol has been detected in the peel of Litchi chinensis, a type of lychee fruit. [] This suggests a potential natural source of this compound, although its specific role within the plant remains unknown.

A: Research shows that 2-Hexadecanol can be utilized as a binding matrix in the development of tyrosinase-based biosensors. [] Specifically, it is used in conjunction with graphite powder modified with tyrosinase to create a solid composite transducer for amperometric detection of phenol and related compounds. [] This application highlights the potential of 2-Hexadecanol in analytical chemistry and environmental monitoring.

ANone: Several studies highlight the interactions between 2-Hexadecanol and microorganisms:

A: While the provided research doesn't directly address the environmental impact of 2-Hexadecanol, its presence in natural sources like Litchi chinensis [] suggests its potential release into the environment. Additionally, its use in applications like biosensors [] could lead to its presence in waste streams. Further research is crucial to assess its potential ecotoxicological effects and develop appropriate waste management strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,3S,4R,5R)-2-[(1S,2R,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B79845.png)

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)